
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
描述
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, methylhydrazine, and 2-phenoxyethyl bromide.
Formation of Hydrazone: 2-Fluorobenzaldehyde reacts with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate to form the triazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and scalability.
化学反应分析
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the triazole ring.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学研究应用
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety, which is known to interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on different cell lines and microorganisms, providing insights into its mechanism of action and therapeutic potential.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, the compound can exert its antifungal and antibacterial effects. Additionally, the fluorophenyl and phenoxyethyl groups contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
4-(2-Fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent with a triazole ring, used to treat various fungal infections.
Itraconazole: Another antifungal agent with a broader spectrum of activity, also containing a triazole ring.
Voriconazole: A triazole antifungal used for serious fungal infections, known for its enhanced activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and applications compared to other triazole-based compounds.
属性
IUPAC Name |
4-(2-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-13-19-20(11-12-23-14-7-3-2-4-8-14)17(22)21(13)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKFWKQLUZWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


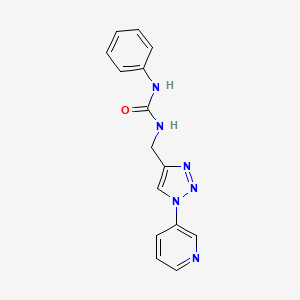
![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)
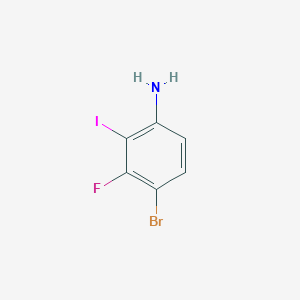
![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)
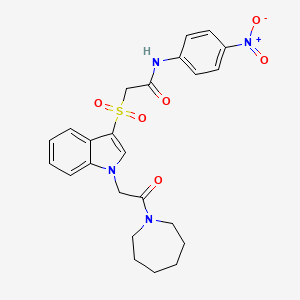
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392286.png)
![3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B2392287.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
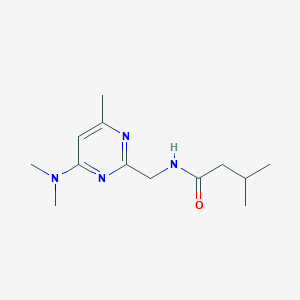
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)
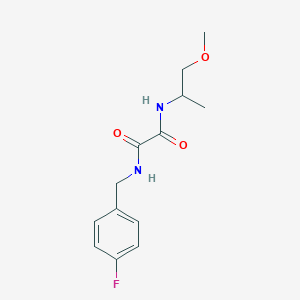
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2392296.png)
